molecular formula C17H21F2NO B2683433 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one CAS No. 2176202-08-5

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one

Cat. No.: B2683433
CAS No.: 2176202-08-5
M. Wt: 293.358
InChI Key: BVBKPAKGXGVQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and nitrogen atoms. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable amine and a difluorinated precursor.

    Introduction of the Phenylbutanone Moiety: This step involves the alkylation of the spirocyclic intermediate with a phenylbutanone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The spirocyclic structure may also contribute to its unique biological activities by influencing its three-dimensional conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
  • Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride

Uniqueness

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one stands out due to its specific combination of a spirocyclic core, fluorine atoms, and a phenylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one is a compound characterized by a unique spirocyclic structure that includes a difluoro-substituted azaspiro ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. The following sections will explore its synthesis, biological activity, mechanism of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C17_{17}H21_{21}F2_{2}NO
Molecular Weight 293.35 g/mol
CAS Number 2176202-08-5
Smiles Notation CCC(C(=O)N1CCC2(CC1)CC2(F)F)c1ccccc1

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Azaspiro Ring : This is achieved through cyclization reactions involving difluoro-substituted amines and cyclic ketones.
  • Introduction of the Phenylbutanone Moiety : This is done via nucleophilic substitution where a phenol derivative reacts with an appropriate halogenated butanone.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies show that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of azaspiro compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study reported a dose-dependent inhibition of cell viability with IC50 values around 25 µM for MCF7 cells.

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO/c1-2-14(13-6-4-3-5-7-13)15(21)20-10-8-16(9-11-20)12-17(16,18)19/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBKPAKGXGVQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.